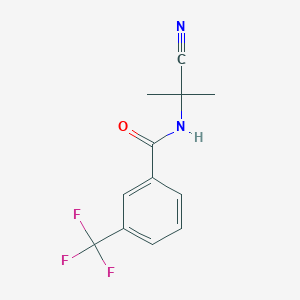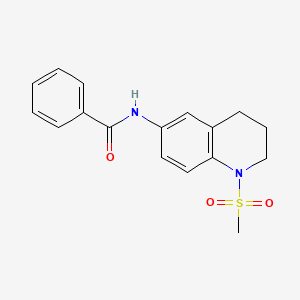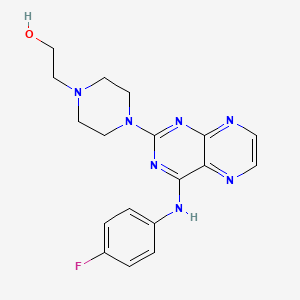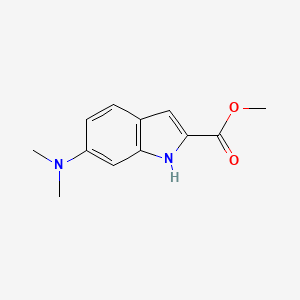
methyl 6-(dimethylamino)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(dimethylamino)-1H-indole-2-carboxylate is a chemical compound that is part of a broader class of indole derivatives. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry. The indole moiety is a common structural framework in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of related indole derivatives has been described in the literature. For instance, methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, a compound with a similar structure, was synthesized from 3-indoleacetic acid using N,N-dimethylformamide dimethylacetal (DMFDMA) . This method provides a straightforward approach to access indole derivatives that can be further functionalized.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The substitution at the 6-position with a dimethylamino group can influence the electronic properties of the molecule and its reactivity. The molecular conformation of related compounds, such as dimethyl (Z)-1-[5-dimethylamino-2-methoxy-3-methyl-4(3H)-oxo-6-pyrimidinylamino]-ethylene-1,2-dicarboxylate, has been determined by X-ray crystallography, revealing intramolecular hydrogen bonding .
Chemical Reactions Analysis
Indole derivatives participate in various chemical reactions, leading to the formation of complex heterocyclic structures. For example, methyl 3-amino-1H-indole-2-carboxylates react with aryl isocyanates and isothiocyanates to form pyrimido[5,4-b]indole derivatives . These reactions typically involve nucleophilic attack followed by cyclization, showcasing the versatility of indole derivatives in constructing polycyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like this compound are influenced by their molecular structure. The presence of electron-donating dimethylamino groups can affect the compound's polarity, solubility, and reactivity. A combined experimental and theoretical study on a related compound, methyl 1H-indol-5-carboxylate, provided insights into its electronic structure, hydrogen bonding, and solvent effects . Such studies are crucial for understanding the behavior of these compounds in different environments and their potential applications.
Scientific Research Applications
Anti-Influenza Drug Candidate : A preclinical study of a related compound, ethyl 2-(dimethylaminomethyl)-5-hydroxy-1-methyl-6-(pyridin-3-yl)-1H-indole-3-carboxylate, revealed promising pharmacological properties as an anti-influenza drug. This compound showed high efficiency in preventing and treating influenza A in mice without causing acute toxicity, suggesting potential as a therapeutic agent (Ivashchenko et al., 2014).
Synthesis of 3-Heteroarylindoles : Methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate, structurally similar to methyl 6-(dimethylamino)-1H-indole-2-carboxylate, were utilized in the synthesis of 3-heteroarylindoles. These compounds play a crucial role in producing meridianine analogs and condensed indolylpyranones, indicating their importance in organic chemistry and drug synthesis (Jakše et al., 2004).
Antiviral Activity : A study explored the synthesis and antiviral activity of various ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates, including compounds similar to this compound. However, most of these synthesized compounds did not show significant activity against certain viruses like influenza A and hepatitis C, except for a few which exhibited micromolar activities (Ivashchenko et al., 2014).
Dynamin GTPase Inhibitors : Research into the development of second-generation indole-based dynamin GTPase inhibitors highlighted the importance of a tertiary dimethylamino-propyl moiety, similar to that in this compound, for inhibition of dynamin GTPase. These findings are significant for understanding cellular processes like endocytosis and have implications in pharmacology (Gordon et al., 2013).
Synthesis of Polycyclic Meridianin Analogues : Methyl 3-dimethylamino-2-(1H-indol-3-yl)-propenoate was used in the synthesis of polycyclic meridianin analogues. These compounds represent a new family of meridianine analogues, important in medicinal chemistry (Časar et al., 2005).
Synthesis of 1H-Indole-3-carboxylates : An efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates using cross-dehydrogenative coupling was reported. This method highlights the versatility of compounds structurally related to this compound in synthesizing indole derivatives, crucial in pharmaceutical applications (Akbari & Faryabi, 2023).
Future Directions
: D. Gajalakshmi, V. Tamilmani & M. Jaccob. “A comprehensive investigation of structural features, electron delocalization, optoelectronic and anti-corrosion characteristics in furan oligomers by DFT/TDDFT method.” Theoretical Chemistry Accounts, 140(81), 2021. Link : “How Tall Is Mount Everest? For Nepal, It’s a Touchy Question.” The New York Times, February 3, 2018. Link : “Mount Everest - Wikipedia.” Link
Mechanism of Action
Target of Action
Methyl 6-(dimethylamino)-1H-indole-2-carboxylate is a complex organic compound. , a broad-spectrum herbicide. Hexazinone targets annual, biennial, perennial, and woody weeds
Mode of Action
Hexazinone, a compound with structural similarity, functions by inhibiting photosynthesis . It binds to the D-1 quinone protein of the electron transport chain in photosystem II, diverting electrons and causing damage to membranes and cells
Biochemical Pathways
Compounds like hexazinone affect the photosynthesis pathway . They inhibit the electron transport chain in photosystem II, leading to a disruption in the production of ATP and NADPH, essential molecules for plant growth and survival .
Result of Action
Compounds like hexazinone, which inhibit photosynthesis, can lead to the death of the target organisms by disrupting their energy production process .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For compounds like Hexazinone, factors such as soil type, rainfall, and temperature can affect its mobility, persistence, and efficacy .
properties
IUPAC Name |
methyl 6-(dimethylamino)-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14(2)9-5-4-8-6-11(12(15)16-3)13-10(8)7-9/h4-7,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGZZJJTRBYJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3012985.png)
![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B3012988.png)
![2-[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B3012992.png)
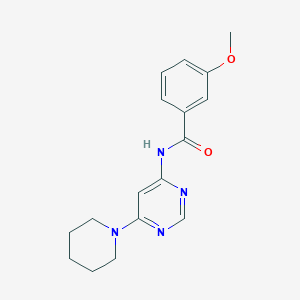


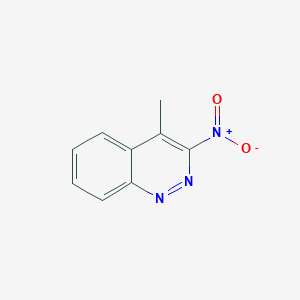


![[(Z)-[[2-(4-methoxyphenyl)cyclopropyl]-phenylmethylidene]amino] 4-methoxybenzoate](/img/structure/B3012999.png)

